4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with thiophene rings. Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is widely used in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-thiophen-3-ylbenzoyl chloride with 4-thiophen-3-yloxan-4-ylmethanamine under anhydrous conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing heterocycles and biological molecules.
Industry: Used in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Thiophen-3-ylphenol: Another thiophene-containing compound with different functional groups.
4-Thiophen-3-ylaniline: Features an aniline group instead of a benzamide core.
4-Thiophen-3-ylbenzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is unique due to its combination of thiophene rings and a benzamide core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c23-20(17-3-1-16(2-4-17)18-5-11-25-13-18)22-15-21(7-9-24-10-8-21)19-6-12-26-14-19/h1-6,11-14H,7-10,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMVTDDYDLBFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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